2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene 2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15903527
InChI: InChI=1S/C12H6F6O/c13-11(14,15)10-8-4-2-1-3-7(8)5-6-9(10)19-12(16,17)18/h1-6H
SMILES:
Molecular Formula: C12H6F6O
Molecular Weight: 280.16 g/mol

2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15903527

Molecular Formula: C12H6F6O

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene -

Specification

Molecular Formula C12H6F6O
Molecular Weight 280.16 g/mol
IUPAC Name 2-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C12H6F6O/c13-11(14,15)10-8-4-2-1-3-7(8)5-6-9(10)19-12(16,17)18/h1-6H
Standard InChI Key XKYJNHFNRZKPLN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)OC(F)(F)F

Introduction

2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is a complex organic compound featuring both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring. This fluorinated aromatic compound exhibits enhanced chemical stability and altered electronic properties due to the presence of these fluorinated substituents. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene typically involves laboratory techniques that can be scaled up for industrial production. While specific industrial methods are not well-documented, common laboratory approaches include reactions involving trifluoromethylating agents and subsequent functionalization steps. The conditions for these reactions, such as temperature and solvent choice, are optimized to achieve high yields and purity.

Chemical Reactivity

2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene exhibits a range of chemical reactivities, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Various nucleophiles are employed for substitution reactions, which can be tailored based on the desired chemical transformations.

Reaction TypeReagentsConditions
OxidationPotassium permanganateVarying temperatures and solvents
ReductionLithium aluminum hydrideControlled temperature and solvent
SubstitutionVarious nucleophilesSpecific conditions based on nucleophile

Applications and Research Findings

The compound's interactions with biological targets are an area of ongoing research, particularly in medicinal chemistry. The presence of trifluoro groups can significantly influence its binding affinity and reactivity towards biological targets, which is crucial for understanding potential therapeutic effects. While specific therapeutic applications are still under investigation, compounds with similar structures have shown promise in various biological activities.

Potential ApplicationDescription
Medicinal ChemistryPotential therapeutic effects due to fluorinated groups
Materials ScienceUnique electronic properties for advanced materials
AgrochemicalsEnhanced stability and lipophilicity for agricultural applications

Comparison with Similar Compounds

2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is distinct from other naphthalene derivatives due to its dual fluorinated substituents. For comparison, compounds like 2-(Trifluoromethyl)naphthalene and 2-(Trifluoromethoxy)phenyl naphthalene have simpler structures with fewer fluorinated groups, affecting their reactivity and stability.

CompoundStructural FeaturesUnique Aspects
2-(Trifluoromethyl)naphthaleneOnly a trifluoromethyl groupSimpler structure; less electron-withdrawing effect
2-(Trifluoromethoxy)phenyl naphthaleneDifferent substituent patternAffects reactivity due to altered electronic properties
2-(Difluoromethoxy)-1-(trifluoromethyl)naphthaleneDifluoromethoxy instead of trifluoromethoxyVariation in fluorination impacts chemical properties

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